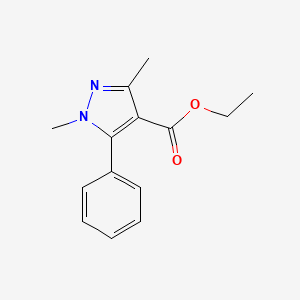

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with the following molecular formula: C15H18N2O2 . It belongs to the class of pyrazole derivatives, which play a significant role in medicinal chemistry research. Pyrazoles exhibit diverse pharmacological effects, including antibacterial, antifungal, analgesic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of this compound involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with various aromatic and aliphatic hydrazines. The reaction yields a novel series of pyrazole derivatives (3a – m). These compounds were characterized using NMR, mass spectral, IR spectral studies, as well as C, H, and N analyses .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For example, it can react with terminal alkynes and aromatic aldehydes to yield 3,5-substituted pyrazole derivatives .

Physical And Chemical Properties Analysis

The compound appears as a white solid with a melting point of 140–150°C. Its NMR spectrum shows characteristic peaks corresponding to the pyrazole ring and aromatic protons. The IR spectrum reveals absorption bands related to C=O stretching and other functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antituberculosis Agent

Pyrazole derivatives, including Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate, have been identified as potential antituberculosis agents. Their structural framework allows for the inhibition of mycobacterial growth, which is crucial in the treatment of tuberculosis .

Antimicrobial and Antifungal Applications

These compounds exhibit significant antimicrobial and antifungal properties, making them valuable in the development of new treatments for infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Properties

The pyrazole core is known to possess anti-inflammatory properties. As such, Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate can be utilized in the synthesis of drugs aimed at treating chronic inflammatory diseases .

Anticancer Research

Research has shown that pyrazole derivatives can play a role in anticancer therapy. Their ability to modulate various biological pathways makes them candidates for the development of novel anticancer drugs .

Antidiabetic Activity

The pyrazole moiety is also associated with antidiabetic activity. Compounds like Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate may be used to develop new therapeutic agents for diabetes management .

Agriculture: Herbicidal Properties

In the agricultural sector, pyrazole derivatives are explored for their herbicidal properties. They can be formulated into products that selectively target and control weed growth, thereby enhancing crop yield .

Mecanismo De Acción

Target of Action

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that pyrazole derivatives can have a wide range of effects, including antibacterial, antifungal, anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-hiv activities .

Propiedades

IUPAC Name |

ethyl 1,3-dimethyl-5-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(2)15-16(3)13(12)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWSVZCAYCGEBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506983 |

Source

|

| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |

CAS RN |

77435-42-8 |

Source

|

| Record name | Ethyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)

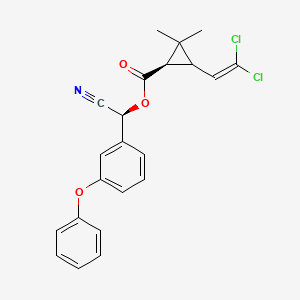

![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)